![molecular formula C21H19FN4O4 B2523533 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903304-95-9](/img/structure/B2523533.png)

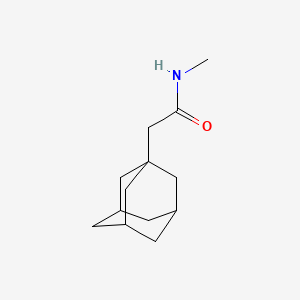

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

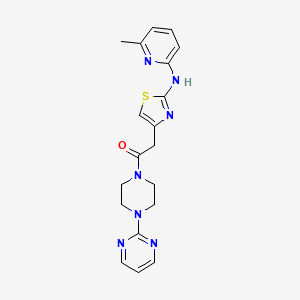

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O4 and its molecular weight is 410.405. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves multiple steps:

Starting with the construction of the benzo[f][1,4]oxazepin core through a series of cyclization and functionalization reactions.

Coupling of the 4-oxoquinazolin moiety via nucleophilic substitution or amidation reactions.

Common reagents include fluoro-substituted benzoic acids, amines, and various coupling agents like EDC or DCC for amidation.

Typical reaction conditions involve solvents like dichloromethane or DMF, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production often follows optimized routes involving catalysts and continuous flow processes to enhance yield and purity.

Catalysts like palladium or nickel may be employed in hydrogenation steps to ensure efficient reductions.

Large-scale reactors and automated systems ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : The fluorinated benzo[f][1,4]oxazepin can undergo oxidation to form various hydroxylated derivatives.

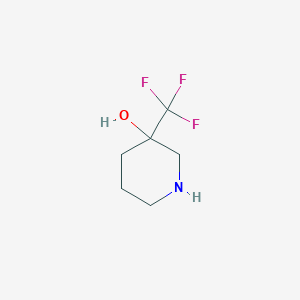

Reduction: : The ketone groups can be reduced to alcohols under appropriate conditions.

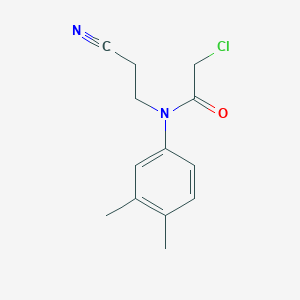

Substitution: : The compound can undergo nucleophilic and electrophilic substitutions, particularly at the quinazolin ring.

Common Reagents and Conditions

Oxidation typically employs agents like KMnO₄ or H₂O₂ under mild conditions.

Reduction involves reagents like NaBH₄ or LiAlH₄ in solvents such as ethanol or THF.

Substitution reactions may use halides, nitriles, or nitro groups, facilitated by bases like NaOH or K₂CO₃.

Major Products Formed

Oxidation yields hydroxylated derivatives.

Reduction products include alcohols and related reduced forms.

Substitution reactions lead to various functionalized derivatives, tailored to specific research needs.

Scientific Research Applications: N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide serves multiple roles:

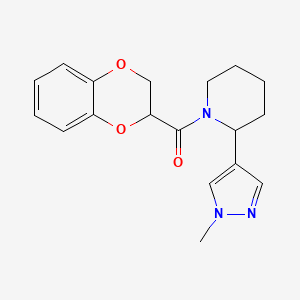

Chemistry: : Utilized as a building block in synthesizing more complex molecules.

Biology: : Explored for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: : Investigated for its potential as a therapeutic agent due to its unique structural attributes.

Industry: : Applied in the development of novel materials, coatings, and other industrial applications.

Mechanism of Action: The exact mechanism by which this compound exerts its effects depends on the context:

Molecular Targets and Pathways

May interact with specific enzymes or receptors, inhibiting or modulating their activity.

Involvement in pathways such as signal transduction, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds: this compound distinguishes itself from other compounds in its class by:

Unique Structural Features

The combination of benzo[f][1,4]oxazepin and quinazolin functionalities is rare and provides a distinctive profile.

Similar Compounds

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2-(7-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Each of these compounds offers slight variations, providing opportunities for comparative studies and novel application exploration.

This compound presents a remarkable example of chemical ingenuity and potential. Whether in the laboratory or the industrial setting, its applications and properties continue to inspire scientific discovery and innovation.

Propiedades

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O4/c22-15-5-6-18-14(9-15)10-25(20(28)12-30-18)8-7-23-19(27)11-26-13-24-17-4-2-1-3-16(17)21(26)29/h1-6,9,13H,7-8,10-12H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBYRXSDZMWHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2523453.png)

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)

![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/new.no-structure.jpg)

![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2523472.png)